2-(Benzylamino)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFHPXQYAXHWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Benzylamino Quinazoline Compounds
Electrophilic Substitution Reactions on the Quinazoline (B50416) Ring System
The quinazoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The reactivity of this system towards electrophiles is dictated by the electronic nature of its two constituent rings.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it resistant to electrophilic substitution. wikipedia.orgscispace.com Conversely, the fused benzene ring is more electron-rich and thus more susceptible to attack by electrophiles. wikipedia.org Theoretical and experimental studies on the parent quinazoline molecule have established a clear order of reactivity for electrophilic substitution on the benzene portion of the ring, which is 8 > 6 > 5 > 7. wikipedia.orgscispace.com
Nitration is a classic example of an electrophilic substitution reaction on the quinazoline core. scispace.com Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. scispace.com In the context of 2-(benzylamino)quinazoline, the benzylamino group at the 2-position is an electron-donating group. This group is expected to influence the reactivity of the quinazoline system, primarily by activating the fused benzene ring towards electrophilic attack. While specific studies detailing the electrophilic substitution reactions exclusively on this compound are not extensively documented, the activating nature of the amino substituent would likely enhance the rate of substitution on the benzene ring and could potentially influence the regioselectivity of the reaction.
Nucleophilic Substitution Reactions
The electron-deficient character of the pyrimidine ring makes the quinazoline nucleus, particularly at positions 2 and 4, susceptible to nucleophilic aromatic substitution (SNAr), especially when these positions are occupied by a good leaving group, such as a halogen. wikipedia.orgchim.it While this compound itself is a product of such a reaction (typically from a 2-chloroquinazoline (B1345744) and benzylamine), its derivatives, especially those bearing a leaving group at the 4-position, are important substrates for further functionalization.
Numerous studies have demonstrated that in 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the 4-position is significantly more reactive towards nucleophilic displacement than the one at the 2-position. chim.itmdpi.com This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon at the 4-position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This differential reactivity is widely exploited in the synthesis of 2,4-disubstituted quinazolines.
The synthesis of complex 2,4-diaminoquinazolines often proceeds in a stepwise manner. The first SNAr reaction with a primary or secondary amine occurs selectively at the 4-position. A second nucleophilic substitution at the 2-position often requires more forcing conditions or the use of a strong acid catalyst to activate the ring for nucleophilic addition by a second, different amine. acs.org This highlights that a 2-(benzylamino)-4-chloroquinazoline would readily react with various nucleophiles at the 4-position.
Table 1: Examples of Nucleophilic Substitution on Quinazoline Derivatives
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
| 2,4-Dichloroquinazoline | Benzylamines | 2-Chloro-4-(benzylamino)quinazoline | Various conditions (e.g., solvent, temp.) | mdpi.com |
| 2,4-Dichloroquinazoline | Anilines | 2-Chloro-4-(anilino)quinazoline | Various conditions (e.g., solvent, temp.) | mdpi.com |
| 2,4-Dichloroquinazoline | Aliphatic Amines | 2-Chloro-4-(alkylamino)quinazoline | Various conditions (e.g., solvent, temp.) | mdpi.com |
| 4-Chloroquinazolines | Less nucleophilic amines | 4-Amino-2-substituted quinazolines | Microwave irradiation, DMAP catalysis | chim.it |
| 2-Chloro-4-aminoquinazolines | Anilines | 2,4-Diaminoquinazolines | Strong acid, microwave irradiation | acs.org |
Oxidation and Reduction Pathways
The this compound molecule possesses several sites that can undergo oxidation or reduction, including the quinazoline ring system and the benzylamino side chain.
Oxidation: The quinazoline ring can be oxidized to form a quinazolinone. For instance, oxidation of the parent quinazoline in dilute aqueous acid with hydrogen peroxide or in an alkaline medium with potassium permanganate (B83412) (KMnO₄) yields 3,4-dihydro-4-oxoquinazoline. scispace.com
A more specific and relevant transformation for this compound involves the oxidation of the benzylic methylene (B1212753) (-CH₂-) group. Studies on related benzyl-substituted fused quinazolines have shown that this group can be oxidized to a benzoyl carbonyl (-C=O) group. acgpubs.orgacgpubs.org A common reagent used for this transformation is Fieser's reagent, which is a mixture of chromium trioxide in acetic acid. acgpubs.orgacgpubs.org This reaction provides a direct pathway to convert benzylamino derivatives into their corresponding N-benzoyl counterparts, significantly altering the electronic and steric properties of the substituent.
Reduction: The quinazoline ring can be reduced to its dihydro or tetrahydro derivatives. The synthesis of 3,4-dihydroquinazolines can be achieved through the cyclodehydration of N-acyl-2-aminobenzylamines. beilstein-journals.org Photochemical studies of 2,3-dihydroquinazolin-4(1H)-ones show that they can be oxidized to the corresponding quinazolinones, indicating that the reverse reduction pathway is a viable transformation. researchgate.net These reduction reactions effectively saturate a portion of the pyrimidine ring, leading to a more flexible, three-dimensional structure.
Table 2: Summary of Oxidation and Reduction Pathways
| Transformation | Substrate Moiety | Reagent/Condition | Product Moiety | Reference |
| Oxidation | Benzyl (B1604629) (-CH₂-) | Fieser's reagent (CrO₃/AcOH) | Benzoyl (-C=O) | acgpubs.orgacgpubs.org |
| Oxidation | Quinazoline Ring | H₂O₂/acid or KMnO₄/base | Quinazolinone Ring | scispace.com |
| Reduction | Quinazoline Ring | Various reducing agents | Dihydroquinazoline Ring | beilstein-journals.orgresearchgate.net |
Functionalization of the Benzylamino Moiety
The benzylamino group offers multiple sites for further chemical modification, including the secondary amine (N-H), the benzylic methylene group (-CH₂-), and the benzyl ring's aromatic protons.
N-H Functionalization: The nitrogen atom of the benzylamino group is nucleophilic and can react with various electrophiles. Acylation is a common transformation, where acid chlorides or anhydrides react with the amine to form the corresponding amide. In systems with multiple amino groups, such as N-aryl-2-aminobenzylamines, the exocyclic amino group can be selectively acylated due to its higher nucleophilicity compared to the endocyclic ring nitrogens. nih.gov This principle allows for the selective functionalization of the benzylamino nitrogen in this compound. Other potential reactions include N-alkylation and N-arylation.
Benzylic C-H Functionalization: As discussed in the oxidation section (3.3), the methylene bridge is susceptible to oxidation, converting the benzylamino group to a benzoylamino group. acgpubs.orgacgpubs.org
Benzyl Ring Functionalization: The aromatic ring of the benzyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of these reactions would be governed by the directing effect of the alkylamino substituent.
Intramolecular Cyclization and Rearrangement Reactions
Derivatives of this compound, when equipped with appropriate functional groups, can undergo intramolecular cyclization reactions to form novel polycyclic heterocyclic systems. The quinazoline scaffold is frequently utilized as a building block for creating more complex, fused ring structures.
For example, research on related quinazoline derivatives has demonstrated various intramolecular cyclization strategies. One such method is the PIFA ([bis(trifluoroacetoxy)iodo]benzene)-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which leads to the formation of pyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org Similarly, 3-aminoquinazolinone derivatives can be used to synthesize fused triazino-, triazepino-, and triazocinoquinazolinones through reactions with bifunctional electrophiles. nih.gov
While direct examples of intramolecular cyclization starting from the unsubstituted this compound are not common, functionalization of either the benzyl ring (e.g., with a carboxyl or hydroxyl group) or the quinazoline ring could create precursors for such reactions. For instance, a this compound with a reactive group at the N-3 position could potentially cyclize onto the benzyl ring.
Rearrangement reactions, such as the wikipedia.orgmdpi.com-Wittig rearrangement, have been studied in systems containing a benzyloxy group attached to a heterocyclic ring. nih.gov Although not directly demonstrated for the N-benzyl analogue, it is conceivable that under strongly basic conditions, a rearrangement involving the benzyl group of this compound could be induced.
Computational and Theoretical Investigations of 2 Benzylamino Quinazoline
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of quinazoline (B50416) derivatives. nih.govbohrium.com These studies provide a fundamental understanding of the molecule's geometry, stability, and reactivity. DFT calculations can optimize the molecular structure, revealing bond lengths, bond angles, and conformational preferences in a gaseous phase or solvent environment. nih.govbohrium.com
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ukaazpublications.com This method is extensively used for quinazoline derivatives to understand their binding modes and to screen for potential biological targets. nih.govnih.gov
Derivatives of the quinazoline scaffold have been widely studied as inhibitors of various enzymes, and molecular docking has been instrumental in elucidating their binding mechanisms.
Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govnih.govptfarm.pl Docking studies have shown that these compounds typically bind to the ATP-binding site of the EGFR kinase domain. nih.govugm.ac.id Key interactions often involve a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (e.g., Met793 in EGFR). ugm.ac.id The benzylamino portion can form additional hydrophobic and van der Waals interactions within the active site, contributing to binding affinity. ugm.ac.idnih.gov Similar docking approaches have been used to study interactions with other kinases like VEGFR-2. nih.govtbzmed.ac.ir
Poly(ADP-ribose) Polymerase (PARP): Quinazolinone derivatives, structurally related to 2-(benzylamino)quinazoline, have been investigated as PARP-1 inhibitors. rjpbr.comresearchgate.netnih.gov PARP-1 is a key enzyme in DNA repair, making it an important target in oncology. ptfarm.plrjpbr.com Docking simulations predict that these compounds can fit into the nicotinamide-binding pocket of the PARP-1 active site, forming crucial hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. rjpbr.comresearchgate.netijmphs.com
Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed in kcal/mol, help rank potential drug candidates. For instance, in studies of quinazolinone derivatives as PARP-1 inhibitors, docking scores have been used to compare the binding affinity of newly synthesized compounds against known inhibitors like Niraparib. rjpbr.comresearchgate.net Similarly, docking of quinazoline derivatives against phosphodiesterase 7 (PDE7) used standard precision (SP) and extra precision (XP) scoring functions to evaluate binding. nih.gov The calculated binding energy from these simulations often shows a good correlation with experimentally determined biological activity, such as IC50 values. nih.govnih.gov
Below is a table summarizing representative docking scores for quinazoline derivatives against various enzymatic targets as reported in the literature.
| Compound Series | Target Enzyme | Docking Software/Tool | Representative Docking Score (kcal/mol) |
| Quinazolinones | PARP-1 | Schrodinger 2016 | -10.343 |
| Quinazolinone-1,2,4-triazole hybrids | PARP-10 | AutoDock Vina | -10.8 |
| Quinazolin-12-one derivatives | PDK1 | - | -10.44 |
| Quinazoline analogues | EGFR | - | - |
Table 1: Examples of reported docking scores for quinazoline-based compounds against different enzyme targets. nih.govrjpbr.comijmphs.com
Molecular Dynamics Simulations of Compound-Target Complexes
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. semanticscholar.orgnih.gov MD simulations have been performed on complexes of quinazoline derivatives with targets like EGFR to evaluate the stability of key interactions, such as hydrogen bonds. ugm.ac.idsemanticscholar.org
These simulations track the movements of every atom in the system, allowing for the calculation of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). biointerfaceresearch.comresearchgate.net A stable RMSD value over the simulation period suggests that the ligand remains securely bound in the active site. biointerfaceresearch.comresearchgate.net RMSF analysis can highlight the flexibility of specific amino acid residues in the binding pocket upon ligand binding. researchgate.net Such studies have confirmed that crucial hydrogen bonds, for example with the methionine residue in the EGFR hinge region, are maintained throughout the simulation, underscoring the stability of the binding mode predicted by docking. ugm.ac.idsemanticscholar.org
In Silico Screening and De Novo Design Strategies for Novel Analogues
Computational techniques are pivotal in the discovery of novel analogues based on the this compound scaffold. nih.govnih.gov In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those that are likely to bind to a specific drug target. nih.govnih.gov This approach was used to design new quinazoline derivatives targeting the EGFR active site. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, once developed, can be used to predict the activity of newly designed or non-synthesized compounds, facilitating the design of more potent molecules. nih.govelsevierpure.com Based on the insights from docking and QSAR contour maps, which highlight the structural features that favor or disfavor activity, novel derivatives can be designed (de novo design) with improved predicted efficacy. nih.gov For example, new quinazoline derivatives have been designed through in silico studies for their potential as COX-2 inhibitors. itmedicalteam.pl
Computational Prediction of Biological Activity Profiles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. elsevierpure.comsdiarticle3.com For quinazoline derivatives, 2D and 3D-QSAR studies have been conducted to predict their anticancer activity. nih.govbjmu.edu.cnfrontiersin.orgfrontiersin.org
In these studies, various molecular descriptors (e.g., constitutional, electronic, topological, and quantum-chemical parameters) are calculated for a set of quinazoline analogues with known biological activities. nih.govnih.govsdiarticle3.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity. sdiarticle3.com A robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding medicinal chemistry efforts. nih.govfrontiersin.org Such models have successfully linked parameters like lipophilicity (log P), LUMO energy, and specific atomic charges to the anticancer activity of quinazoline derivatives. sdiarticle3.com These computational approaches have become a valuable part of modern drug discovery, enabling the prediction of biological activities and the prioritization of compounds for synthesis and testing. elsevierpure.com
Structure Activity Relationship Sar Studies of 2 Benzylamino Quinazoline Derivatives
Influence of Substituent Modifications on the Quinazoline (B50416) Core
Modifications to the quinazoline ring system are fundamental in dictating the pharmacological profile of 2-(benzylamino)quinazoline derivatives. The nature, position, and electronic properties of substituents can profoundly alter the molecule's interaction with biological targets.
Positional Effects of the Benzylamino Group
Conversely, derivatives with the amino group at the 2-position, such as the 2-(benzylamino)quinazolines, are being explored for different therapeutic applications, including antiviral and anti-inflammatory activities. For example, studies on Lck kinase inhibitors identified a 2-aminoquinazoline (B112073) as a potent lead compound. This distinction implies that the positioning of the exocyclic amino group directs the molecule toward different biological targets, with the nitrogen atoms at positions 1 and 3 playing key roles in forming hydrogen bonds with receptor sites. The nitrogen at the 3-position, in particular, has been shown to potentially improve NorA efflux pump inhibition in bacteria while reducing human cell toxicity.
Impact of Substituents at Positions 2, 3, 4, 6, and 8 of the Quinazoline Scaffold
Substituents at various positions on the quinazoline ring significantly modulate the activity of the derivatives. Structure-activity relationship studies have revealed that positions 2, 3, 6, and 8 are particularly important for tuning the antimicrobial and cytotoxic properties of quinazolinone derivatives, a closely related class of compounds. nih.gov
Position 2: The substituent at this position is crucial. For antimicrobial activity, the presence of a methyl or thiol group is considered essential. nih.gov In the context of anticancer activity, placing a thioalkyl fragment at the C-2 position has been shown to increase activity. mdpi.com
Position 3: A substituted aromatic ring at this position is often vital for antimicrobial effects. nih.gov
Position 4: Substituents at the C-4 position, typically amines or substituted amines, can enhance antimicrobial activities. nih.gov The nature of alkylamino chains at this position can impact both intrinsic antibacterial activity and synergistic effects with other drugs. mdpi.com
Position 6: Modifications at the 6- and 7-positions have been explored to develop multi-kinase inhibitors. semanticscholar.org For instance, the introduction of a 6-bromo substituent has been utilized in the synthesis of potent EGFR inhibitors. semanticscholar.org
Position 8: Along with position 6, the presence of a halogen atom at the 8-position can lead to an improvement in antimicrobial activity. nih.gov
Role of Halogenation and Aromatic Ring Substitutions
Halogenation of the quinazoline scaffold or the associated aromatic rings is a common strategy to enhance biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.gov
The substitution of iodine at positions 6 and 8 of the quinazolinone ring has been shown to significantly improve antibacterial activity. nih.gov In a series of 2-benzylaminoquinazolin-4(3H)-one derivatives evaluated for anti-SARS-CoV-2 activity, a 7-chloro substituent on the quinazolinone core was a key feature of the most potent compound identified. researchgate.net
Aromatic halogenation, typically requiring a Lewis acid catalyst like FeCl₃ or AlCl₃, is a fundamental reaction in medicinal chemistry to produce halogenated benzene (B151609) derivatives. nih.gov This strategy is widely employed in drug synthesis. For example, in studies of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, the introduction of halogen atoms to the benzene ring was found to increase the binding interactions with human serum albumin (HSA), with the binding affinity increasing with the atomic number of the halogen. nih.gov
Modulations of the Benzyl (B1604629) Moiety and Their Mechanistic Implications
Modifications to the benzyl group of this compound derivatives have profound mechanistic implications, directly affecting the molecule's potency. Studies focusing on antiviral agents have demonstrated that the substitution pattern on the benzyl ring is a key driver of activity.
In the development of novel SARS-CoV-2 inhibitors, a series of 2-benzylaminoquinazolin-4(3H)-one derivatives were synthesized with various substituents on the benzylamine (B48309) moiety. researchgate.net The results indicated that both the type and position of the substituent were critical.
Halogen Substituents: Derivatives with monochlorobenzyl groups showed insignificant antiviral effects. However, dichlorobenzylamine-substituted compounds exhibited good anti-SARS-CoV-2 activity. researchgate.net Specifically, the 2,4-dichlorobenzylamine (B146540) substituted derivative showed better activity than the reference drug remdesivir. researchgate.net Monobromobenzyl amine substitutions, in contrast, resulted in low efficacy. researchgate.net
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃) at the para position of the benzyl ring was investigated. While nitro- and nitrile-substituted compounds were largely inactive, trifluoromethyl-substituted derivatives were found to be more active, with the para-substituted compound showing activity better than remdesivir. researchgate.net
These findings suggest that the electronic and steric properties of the substituents on the benzyl ring play a crucial role in the interaction with the viral target. Dichloro and trifluoromethyl substitutions appear to be particularly favorable for enhancing antiviral potency.
| Compound | Benzylamine Substituent | IC₅₀ (μM) |
|---|---|---|
| Remdesivir (Reference) | - | 7.8 |
| 12 | 2-chlorobenzyl | >13 |
| 13 | 3-chlorobenzyl | >13 |
| 14 | 4-chlorobenzyl | >13 |
| 15 | 2,4-dichlorobenzyl | 5.3 |
| 16 | 3,4-dichlorobenzyl | 6.5 |
| 22 | 4-nitrobenzyl | 9.6 |
| 28 | 4-(trifluoromethyl)benzyl | 5.8 |
Correlation of Structural Features with Specific Biological Activities (e.g., Enzyme Inhibition, Antimicrobial Potency)
The structural features of this compound analogues are directly correlated with their specific biological activities, including enzyme inhibition and antimicrobial potency.
Enzyme Inhibition: The quinazoline scaffold is a cornerstone for designing various enzyme inhibitors, particularly kinase inhibitors. The 4-anilino-quinazoline moiety is a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). SAR studies have shown that the N-1 and N-3 atoms of the quinazoline ring are critical for binding to the hinge region of the kinase domain through hydrogen bonds. While much of the TKI research has focused on the 4-anilino scaffold, 2-aminoquinazoline derivatives have also been identified as potent inhibitors of other kinases, such as Lck, which is crucial for T-cell activation.
For cholinesterase inhibition, relevant in the context of Alzheimer's disease, 2,4-disubstituted quinazolines have been evaluated. Compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) was identified as a dual inhibitor of both acetylcholinesterase (AChE IC₅₀ = 2.1 μM) and butyrylcholinesterase (BuChE IC₅₀ = 8.3 μM). researchgate.net
Antimicrobial Potency: The SAR for antimicrobial activity often points to different structural requirements. For antibacterial agents, a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives were synthesized. The lead compound A5 showed good activity against E. coli and S. aureus with MIC values of 3.9 μg/mL. This highlights the importance of specific substitutions at both the N-2 and N-4 positions for antibacterial efficacy.
Furthermore, studies on quinolinequinones, which share some structural similarities, revealed that compounds with aryl amine substitutions showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the presence of an amino-linked aromatic system is a favorable feature for antibacterial potency.
| Compound Class | Key Structural Features | Biological Activity | Example (Potency) | Reference |
|---|---|---|---|---|
| 2,4-Diamine Quinazolines | N²-isopropyl, N⁴-benzylamine | Antibacterial | Compound A5 (MIC = 3.9 μg/mL vs S. aureus) | , |
| 2,4-Diamine Quinazolines | N²-(1-benzylpiperidin-4-yl), N⁴-(3,4-dimethoxybenzyl) | Cholinesterase Inhibition | Compound 9 (AChE IC₅₀ = 2.1 μM) | researchgate.net |
| 2-Benzylaminoquinazolin-4(3H)-ones | 7-chloro on quinazolinone, 2,4-dichlorobenzylamino | Antiviral (SARS-CoV-2) | Compound with IC₅₀ = 5.3 μM | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various physicochemical properties of the molecules—to predict the activity of new or untested compounds, thereby guiding rational drug design.
Several QSAR studies have been conducted on quinazoline derivatives to understand the key structural features driving their activity as anticancer agents. For inhibitors of the tyrosine kinase erbB-2, a QSAR model developed using Multiple Linear Regression (MLR) showed high statistical significance. This model indicated that Estate Contribution descriptors, which relate to the electronic and topological state of atoms in the molecule, were the most important factors in predicting inhibitory activity. Specifically, the model suggested that an electron-withdrawing group at the 4-position of the quinazoline ring enhances the activity.
In another study focusing on the cytotoxic activity of quinazoline derivatives against a breast cancer cell line, various QSAR models were compared, with the genetic algorithm-partial least squares (GA-PLS) method proving to be the most effective. The significant descriptors identified in this study included constitutional, functional, and charge-based parameters, highlighting the multifaceted nature of the structure-activity relationship. For designing novel EGFR inhibitors, 3D-QSAR models have been developed. These models use contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing a three-dimensional guide for designing more potent analogues. Such studies have successfully predicted the activity of newly designed compounds, demonstrating the predictive power of QSAR in the optimization of quinazoline-based drug candidates.
Mechanistic Elucidation of Biological Activities in in Vitro Systems
Anticancer Mechanisms of Action
Derivatives of the 2-(benzylamino)quinazoline scaffold have been the subject of extensive research, revealing a variety of mechanisms through which they exert their anticancer effects. These compounds engage with multiple cellular targets and pathways, leading to the inhibition of cancer cell growth and the induction of cell death. The primary mechanisms identified include the inhibition of crucial cellular kinases, interference with DNA repair processes, disruption of the cytoskeleton, direct interaction with DNA, and the modulation of cell cycle and apoptotic pathways.
The quinazoline (B50416) core is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Derivatives have been developed to inhibit a range of kinases, including those in the epidermal growth factor receptor (EGFR) family, the phosphoinositide 3-kinase (PI3K) pathway, and the Aurora kinase family, which are involved in mitotic regulation.
Epidermal Growth Factor Receptor (EGFR) and HER2: The 4-anilinoquinazoline (B1210976) scaffold, a related structure, is known to interact with the ATP-binding site of EGFR. This has led to the development of numerous EGFR tyrosine kinase inhibitors (TKIs). For instance, certain anilinoquinazoline (B1252766) derivatives have been synthesized as dual inhibitors of both EGFR and HER2. Two such derivatives, aryl 2-imino-1,2-dihydropyridines, demonstrated potent inhibition of both kinases, with IC50 values in the low micromolar range. Novel-dioxino quinazoline compounds have also shown the ability to inhibit EGF-induced EGFR kinase activity at concentrations lower than the established drug Gefitinib. This inhibition subsequently suppresses downstream signaling molecules like MEK1/2, MAPK p44/42, and AKT.
Phosphoinositide 3-kinase (PI3Kα): The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival and proliferation. Certain 4-morpholine-quinazoline derivatives have been identified as potent PI3K inhibitors, effectively blocking this pathway. Sulfonamide derivatives of 6-phenyl-quinazoline have also been described as effective inhibitors of PI3K kinase.
Aurora Kinase: Aurora kinases are essential for cell cycle regulation during mitosis, and their overexpression is common in various cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis. A quinazolin-4(3H)-one derivative, BIQO-19, was found to be a potential Aurora kinase A inhibitor, exhibiting antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-TKIs. This highlights the potential of the quinazoline scaffold in overcoming drug resistance by targeting alternative pathways. Another quinazoline-based compound, BPR1K871, was developed as a dual inhibitor of FLT3 and Aurora kinase A/B, showing potent anti-proliferative activities in acute myeloid leukemia (AML) cells.
Table 1: Kinase Inhibition by Selected Quinazoline Derivatives
| Compound Type | Target Kinase(s) | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| Aryl 2-imino-1,2-dihydropyridine quinazoline (5d) | EGFR | 2.09 µM | - | |
| Aryl 2-imino-1,2-dihydropyridine quinazoline (5d) | HER2 | 3.98 µM | - | |
| Aryl 2-imino-1,2-dihydropyridine quinazoline (5e) | EGFR | 1.94 µM | - | |
| Aryl 2-imino-1,2-dihydropyridine quinazoline (5e) | HER2 | 1.04 µM | - | |
| 6-phenyl-quinazoline sulfonamide derivative | PI3K | 2.18 µM | A549 | |
| BPR1K871 | FLT3 | 19 nM | - | |
| BPR1K871 | AURKA | 22 nM | - |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, particularly in the base excision repair pathway. Inhibiting PARP-1 in cancer cells that already have deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations, can lead to a synthetic lethal effect and cell death. The quinazoline and quinazolinone scaffolds have been identified as promising cores for the development of PARP-1 inhibitors.
Researchers have designed and synthesized various series of quinazoline-2,4(1H,3H)-dione and 2-substituted-quinazolinone derivatives that exhibit potent PARP-1 inhibitory activity, with some compounds reaching IC50 values in the nanomolar range. For example, a series of quinazolinone-based derivatives were developed where the scaffold acted as a bioisostere for the phthalazinone core of the known PARP inhibitor Olaparib. One compound from this series, 12c, showed an IC50 of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. Another study identified a quinazoline-2,4(1H,3H)-dione derivative, Cpd36, as a highly potent inhibitor of PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM).
Table 2: PARP-1 Inhibition by Quinazolinone Derivatives
| Compound | Scaffold | IC50 (PARP-1) | Reference |
|---|---|---|---|
| Compound 12c | Quinazolinone | 30.38 nM | |
| Olaparib (Reference) | Phthalazinone | 27.89 nM | |
| Cpd36 | Quinazoline-2,4(1H,3H)-dione | 0.94 nM | |
| Compound 8a | 6-sulfonoquinoxaline | 2.31 nM |
The cellular cytoskeleton, composed of microtubules, is essential for maintaining cell structure, transport, and division. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with tubulin polymerization or depolymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.
Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. For example, a study on 4-biarylaminoquinazoline analogues found that while some acted as dual inhibitors of both tyrosine kinases and tubulin, others were selective tubulin inhibitors. A quinazolinone-amino acid hybrid, compound E, was shown to be a strong inhibitor of tubulin polymerization with an IC50 of 6.24 µM. Similarly, a 2-dihydroquinazolin-4(1H)-one derivative was found to inhibit microtubule polymerization with an IC50 of 0.6 µM. These findings indicate that the quinazoline scaffold can be modified to specifically target microtubule dynamics.
Another mechanism of anticancer action for some heterocyclic compounds is direct interaction with DNA. DNA intercalators are typically planar, polyaromatic molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription and can also inhibit enzymes that act on DNA, such as topoisomerases.
While research on this compound specifically as a DNA intercalator is limited, studies on related quinazoline-based structures have demonstrated this mode of action. For instance, a series oftriazolo[4,3-c]quinazolines were designed as DNA intercalators and evaluated for their ability to inhibit topoisomerase II (Topo II). One compound from this series showed significant DNA binding affinity and was found to be a catalytic inhibitor of Topo II. In a different study, benzazolo[3,2-alpha]quinolinium compounds, which contain a quinoline (B57606) core, were investigated for their DNA binding and intercalating properties. Interestingly, the most cytotoxic compound in this series, NBQ-59, demonstrated the weakest binding to DNA and was a poor intercalator, suggesting that for this specific family of compounds, DNA binding may not be the primary mechanism of action.
By inhibiting key cellular processes like kinase signaling and microtubule formation, this compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle, which is the phase preceding and including mitosis.
Treatment of cancer cells with various quinazoline derivatives has been shown to cause a significant accumulation of cells in the G2/M phase. For example, a study on 2,4-dibenzylaminoquinazoline showed a decrease in the G1 phase cell population and an increase in the G2 phase population before the onset of cell death. Similarly, novel quinazoline benzenesulfonates were found to cause strong cell cycle arrest in the G2/M phase in a concentration-dependent manner. In one cell line, a derivative caused the percentage of cells in the G2/M phase to increase to over 90%. Other studies have shown that certain quinazolinone derivatives can also induce G2/M arrest. While less common, G0/G1 arrest has also been reported for some derivatives, indicating that the specific substitution pattern on the quinazoline scaffold can influence the precise cell cycle checkpoint that is affected.
The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in tumor cells. The various mechanisms of action of this compound derivatives, including kinase inhibition, cell cycle arrest, and disruption of microtubule dynamics, culminate in the activation of apoptotic pathways.
Numerous studies have confirmed the pro-apoptotic effects of these compounds in a range of cancer cell lines. The induction of apoptosis is often confirmed by observing morphological changes, such as nuclear chromatin degradation, and by measuring the activation of caspases, which are the executioner enzymes of apoptosis. For instance, 2,4-dibenzylaminoquinazoline was shown to induce caspase-3 activation. The treatment of human A549 lung cancer cells with a novel quinazoline-based analog resulted in G2/M arrest and subsequent apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS). Similarly, quinazolinone derivatives have been shown to induce apoptosis in glioma cells, oral squamous cell carcinoma, and breast cancer cells, often associated with the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP.
Activity Against Specific Cancer Cell Lines (e.g., MCF-7, PC3, A549, HCT-116, HeLa)
Derivatives of the quinazoline core structure have demonstrated promising antiproliferative activity against a variety of human cancer cell lines. nih.gov Studies have evaluated these compounds against breast cancer (MCF-7), prostate cancer (PC3), lung cancer (A549), colon cancer (HCT-116), and cervical cancer (HeLa) cells, with many exhibiting inhibitory concentrations (IC₅₀) in the micromolar range. nih.gov
The cytotoxic effects are often linked to the inhibition of key cellular targets involved in cancer progression. For instance, some quinazoline derivatives function as inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. nih.govmdpi.com Other proposed anticancer mechanisms for quinazolines include the inhibition of tubulin polymerization, interference with the DNA repair enzyme poly(ADP-ribose)polymerase-1 (PARP-1), and modulation of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov
Specific examples from the literature highlight the potential of these compounds. Two quinazoline Schiff bases showed significant antiproliferative effects against the MCF-7 human breast cancer cell line, with IC₅₀ values of 6.25 µM and 5.91 µM after 72 hours. nih.govnih.gov These compounds were found to induce apoptosis through both intrinsic and extrinsic mitochondrial pathways. nih.gov Another study synthesized a novel quinazoline-containing 1,2,3-triazole which demonstrated IC₅₀ concentrations of 35.70 μM against A549 cells and 19.50 μM against MCF7 cells. nih.gov Furthermore, a series of quinazoline/phenylsulfonylfuroxan hybrids showed considerable antiproliferative activities, with one compound in particular exhibiting an IC₅₀ value of 1.67 μM against H1975 lung cancer cells. cabidigitallibrary.org A separate investigation of new quinazoline derivatives reported IC₅₀ values ranging from 1.85 to 2.81 μM against HeLa cells. researchgate.net
The following table summarizes the reported cytotoxic activities of various quinazoline derivatives against several cancer cell lines.
| Compound/Derivative Series | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinazoline-containing 1,2,3-triazole (4-TCPA) | A549 (Lung) | 35.70 μM | nih.gov |
| Quinazoline-containing 1,2,3-triazole (4-TCPA) | MCF-7 (Breast) | 19.50 μM | nih.gov |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 μM | nih.gov |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 μM | nih.gov |
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | H1975 (Lung) | 1.67 μM | cabidigitallibrary.org |
| Quinazoline derivatives (21-23) | HeLa (Cervical) | 1.85 - 2.81 μM | researchgate.net |
| General Quinazoline Derivatives | PC3 (Prostate) | Micromolar range | nih.gov |
| General Quinazoline Derivatives | HCT-116 (Colon) | Micromolar range | nih.gov |
Antimicrobial Mechanisms of Action
Quinazoline and quinazolinone derivatives have been recognized for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi. nih.govresearchgate.net Their mechanisms of action are multifaceted, often targeting essential cellular processes in microorganisms.
A novel and significant mechanism of action for certain quinazolinone compounds against methicillin-resistant Staphylococcus aureus (MRSA) involves the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov PBP2a is the enzyme responsible for MRSA's resistance to most β-lactam antibiotics. nih.govscienceopen.com
Unlike β-lactams, which bind to the active site of PBPs, these quinazolinones bind to an allosteric site on the PBP2a enzyme. nih.govnih.gov This binding event triggers a conformational change that opens the active site, making it susceptible to inhibition by β-lactam antibiotics that would normally be ineffective. nih.govnih.gov This allosteric modulation effectively disables the resistance mechanism of MRSA, resensitizing it to conventional antibiotics. This synergistic effect has been demonstrated in combination with piperacillin-tazobactam, where the quinazolinone allows piperacillin (B28561) to inhibit the now-vulnerable PBP2a, leading to the impairment of cell wall biosynthesis and a bactericidal outcome. nih.gov
The antibacterial activity of quinazolinone derivatives is also attributed to their ability to interact with and disrupt the synthesis of the bacterial cell wall and DNA. nih.gov The inhibition of PBPs, as detailed above, is a prime example of interference with cell wall synthesis. nih.govtaylorandfrancis.com By blocking the transpeptidase activity of PBPs, these compounds prevent the final cross-linking step of peptidoglycan formation, which is essential for maintaining the structural integrity of the bacterial cell wall. taylorandfrancis.com
Furthermore, some quinoline-based compounds, which share structural similarities with quinazolines, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. ccspublishing.org.cn These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with DNA and these enzymes, the compounds can block DNA replication, leading to bacterial cell death. nih.gov This suggests a potential mechanism for quinazoline derivatives as well, although specific studies on this compound's effect on these topoisomerases are needed for confirmation.
Quinazoline derivatives have demonstrated a wide spectrum of antibacterial activity. asianpubs.orgeurekaselect.com A series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives were tested against several bacterial strains, with one lead compound showing a minimum inhibitory concentration (MIC) of 3.9 μg/mL against E. coli and S. aureus, and 7.8 μg/mL against MRSA. researchgate.net Other studies have also reported significant activity for various quinazoline compounds against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. asianpubs.org
The following table presents the antibacterial activity of selected quinazoline derivatives.
| Compound/Derivative Series | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (A5) | Escherichia coli | 3.9 μg/mL | researchgate.net |
| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (A5) | Staphylococcus aureus | 3.9 μg/mL | researchgate.net |
| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (A5) | MRSA | 7.8 μg/mL | researchgate.net |
| Quinoxaline-based compounds (5m-5p) | MRSA | 8–32 μg/mL | nih.gov |
| Quinoxaline-based compounds (5m-5p) | Escherichia coli | 4–32 μg/mL | nih.gov |
In addition to their antibacterial effects, quinazoline derivatives have shown considerable efficacy against pathogenic fungi. nih.govnih.gov Studies have demonstrated the potential of these compounds against opportunistic pathogens like Candida albicans, a common cause of human fungal infections, and plant pathogenic fungi such as Fusarium species. nih.govresearchgate.netmdpi.com
For example, a series of benzo[g]quinazolines were evaluated for their activity against C. albicans, with two compounds showing significant inhibition zones of 20 mm and 22 mm, comparable to the standard antifungal fluconazole (B54011) (26 mm). nih.gov Another study on 1,2,4-triazolo[1,5-a]quinazolinone derivatives reported potent activity against Aspergillus niger and moderate activity against Candida albicans. nih.gov Furthermore, newly synthesized pyrazol-quinazolinone compounds exhibited significant inhibitory effects against Fusarium oxysporum, a species closely related to Fusarium moniliforme (Fusarium verticillioides), with one derivative showing 62.42% inhibition at a concentration of 300 mg/L. mdpi.com
The following table summarizes the antifungal activity of selected quinazoline derivatives.
| Compound/Derivative Series | Fungal Strain | Reported Activity | Reference |
|---|---|---|---|
| Benzo[g]quinazolines (1 & 2) | Candida albicans | Inhibition zones of 20 & 22 mm | nih.gov |
| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Candida albicans | MIC of 7.5 mg/mL | nih.gov |
| Pyrazol-quinazolinone (2c) | Fusarium oxysporum | 62.42% inhibition at 300 mg/L | mdpi.com |
Anti-inflammatory Mechanisms
A series of novel 2-benzylamino-3-substituted quinazolin-4(3H)-ones have been investigated for their anti-inflammatory activities. nih.gov Several of these compounds demonstrated more potent anti-inflammatory activity than the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov
The anti-inflammatory effects of quinazoline derivatives have been examined in endotoxin-stimulated macrophages. osti.gov One study found that a 2-phenylquinazoline (B3120039) analog significantly inhibited the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). osti.gov The mechanism for this inhibition is linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. osti.gov The compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, as well as the phosphorylation of IκB and the subsequent translocation of the NF-κB p65 subunit to the nucleus. osti.gov By blocking the NF-κB pathway, these quinazoline derivatives can effectively downregulate the inflammatory response. osti.gov
Cyclooxygenase (COX) Isoform Inhibition (e.g., COX-2)
The anti-inflammatory properties of quinazoline derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. acs.org Research has focused on developing selective inhibitors for the inducible isoform, COX-2, to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. acs.orgnih.gov
Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been synthesized and evaluated for their COX-2 selectivity. nih.gov Some of these derivatives have demonstrated superior selectivity for COX-2 over COX-1, with potency comparable to the well-known selective COX-2 inhibitor, celecoxib. nih.gov For instance, a series of quinazolinone-ibuprofen conjugates showed significant COX-2 inhibitory activity. nih.gov The mechanism of action is believed to involve the insertion of the quinazoline scaffold into the active site of the COX-2 enzyme, leading to its inhibition. nih.gov The analgesic and anti-inflammatory effects of certain quinazoline derivatives are thought to be mediated, at least in part, through this inhibition of COX-2. jneonatalsurg.com
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | - | - | >1000 |
| Quinazolinone-Ibuprofen Conjugate (7c) | 12.5 | 0.12 | 104.17 |
| Quinazolinone-Indole Acetamide (4b) | 10.2 | 0.15 | 68 |
| Quinazolinone-Thioacetohydrazide (13b) | 15.8 | 0.14 | 112.86 |
Data sourced from multiple studies on quinazolinone derivatives. nih.gov
Inflammasome Pathway Modulation (e.g., NLRP3)
Recent studies have explored the role of quinazoline derivatives in modulating the inflammasome pathway, a key component of the innate immune system. The NLRP3 inflammasome, in particular, is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netnih.gov
A computationally designed nitro-substituted quinazolin-4(3H)-one, compound 2k , has been identified as an inhibitor of the NLRP3 inflammasome. researchgate.netacs.org This compound was found to suppress the release of IL-1β from ATP-stimulated J774A.1 macrophage cells with a half-maximal inhibitory concentration (IC50) of 5 µM. researchgate.netacs.org The inhibition of the NLRP3 inflammasome by quinazolinone derivatives represents a promising mechanistic avenue for their anti-inflammatory effects. researchgate.net Conversely, other studies have reported the discovery of certain quinazolines and 8-azaquinazolines that act as agonists of the NLRP3 inflammasome, suggesting that the quinazoline scaffold can be modified to either inhibit or activate this pathway depending on the substitution pattern. bohrium.comnih.gov
Antiviral Mechanisms
Derivatives of this compound have demonstrated a broad spectrum of antiviral activities against various viruses. The mechanisms underlying these activities are diverse and often virus-specific.
For instance, against the Tobacco Mosaic Virus (TMV), the antiviral action of certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives is attributed to the induction of host plant defense mechanisms. mdpi.com Specifically, compound III-31 was shown to up-regulate the expression of pathogenesis-related proteins PR-1a and PR-5 in the host, which in turn inhibits virus proliferation and movement. mdpi.com
In the context of human viruses, quinazoline derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. nih.govrsc.org A series of benzo[g]quinazolines and their quinazoline analogues have shown inhibitory activity against this protease, with IC50 values in the micromolar range. nih.govrsc.org
Furthermore, other quinazoline derivatives have exhibited activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with EC50 values ranging from 5.4 to 13.6 µM for VZV and 8.94 to 13.2 µM for HCMV. nih.gov
Table 2: Antiviral Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Virus | Mechanism of Action | IC50/EC50 |
|---|---|---|---|
| Compound III-31 | Tobacco Mosaic Virus (TMV) | Induction of host defense proteins (PR-1a, PR-5) | - |
| Benzo[g]quinazoline Analogues | Hepatitis C Virus (HCV) | Inhibition of NS3/4A protease | 6.41 ± 0.12 to 78.80 ± 1.70 µM |
| 2-Substituted Quinazolinones | Varicella Zoster Virus (VZV) | Not specified | 5.4–13.6 µM |
| 2-Substituted Quinazolinones | Human Cytomegalovirus (HCMV) | Not specified | 8.94–13.2 µM |
Data compiled from various studies on antiviral quinazolines. mdpi.comnih.govrsc.orgnih.gov
Other Investigated Biological Activities (mechanistic focus)
Analgesic Activity
The analgesic properties of this compound derivatives have been demonstrated in several studies. nih.gov A series of novel 2-benzylamino-3-substituted quinazolin-4(3H)-ones exhibited significant analgesic activity, with one compound being equipotent to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac sodium. nih.gov
Mechanistic insights suggest that the analgesic effects of these compounds can be both peripheral and central. jneonatalsurg.com The peripheral analgesic activity is likely mediated through the inhibition of cyclooxygenase enzymes, thereby reducing the production of prostaglandins (B1171923) involved in pain sensitization. jneonatalsurg.com The central analgesic activity may involve the modulation of opioid-mediated pathways. jneonatalsurg.com For example, a compound with a benzylamino group at the C-2 position of the quinazoline ring produced a 55 ± 0.36% analgesic activity at 2 hours in an in vivo model, which was comparable to the standard diclofenac. mdpi.comencyclopedia.pub
Antihypertensive Activity (e.g., α1-adrenoceptor antagonism)
The antihypertensive effects of quinazoline derivatives are well-established and are primarily attributed to their antagonism of α1-adrenoceptors. nih.gov These receptors are located on vascular smooth muscle, and their blockade leads to vasodilation and a subsequent reduction in blood pressure.
Compounds containing the this compound scaffold can act as competitive antagonists at α1-adrenoceptors. This action prevents the binding of the endogenous vasoconstrictors, norepinephrine (B1679862) and epinephrine, to these receptors, resulting in relaxation of the smooth muscle in arterioles and veins. This vasorelaxant effect is a key mechanism behind the antihypertensive activity of this class of compounds.
Antidiabetic Potential
Quinazoline derivatives have emerged as promising candidates for the development of antidiabetic agents. One of the primary mechanisms through which these compounds exert their antidiabetic effect is the inhibition of α-glucosidase. nih.gov This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Several 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have shown potent α-glucosidase inhibitory activity, with some derivatives exhibiting IC50 values in the sub-micromolar to low micromolar range, significantly more potent than the standard drug acarbose. nih.gov For example, a 6-bromo-2-(4-chlorophenyl) substituted derivative displayed an IC50 value of 0.92 ± 0.01 µM against α-glucosidase. nih.gov Another reported mechanism for the antidiabetic activity of some quinazolinone derivatives is the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Substitution Pattern | α-Glucosidase IC50 (µM) |
|---|---|---|
| Acarbose (Standard) | - | 4.40 ± 0.05 |
| Derivative 3c | 6-bromo-2-(4-chlorophenyl) | 0.92 ± 0.01 |
| Derivative 3i | 6-bromo-8-iodo-2-phenyl | 1.01 ± 0.05 |
| Derivative 3l | 6-iodo-2-(4-methoxyphenyl) | 1.04 ± 0.03 |
| Derivative 3p | 6,8-diiodo-2-(4-methoxyphenyl) | 0.78 ± 0.05 |
Data from a study on 1,2-dihydroquinazoline 3-oxides. nih.gov
An article focusing solely on the in vitro anticonvulsant and antioxidant properties of the chemical compound “this compound” cannot be generated at this time.
A thorough review of available scientific literature did not yield specific research data on the mechanistic elucidation of in vitro anticonvulsant or antioxidant activities for the exact compound, this compound.
The existing body of research focuses on the broader class of quinazoline derivatives, which often possess different functional groups and substitution patterns. While these studies explore the anticonvulsant and antioxidant potential of the quinazoline scaffold, the findings are specific to the analogues investigated and cannot be directly attributed to this compound. Research on related compounds has investigated mechanisms such as modulation of the GABA-A receptor for anticonvulsant effects and various radical scavenging assays for antioxidant activity. However, without direct experimental evidence, it is not scientifically accurate to extrapolate these findings to this compound.
Therefore, to adhere to the principles of scientific accuracy and the specific constraints of the request, no content for the specified sections can be provided.
Advanced Research Applications and Future Perspectives for 2 Benzylamino Quinazoline
Role as Chemical Probes in Biological Research
The rigid, conjugated structure of the quinazoline (B50416) core makes it an excellent platform for the design of fluorescent chemical probes. These specialized molecules are engineered to bind to specific biological targets and emit light, allowing researchers to visualize and study intricate cellular processes with high sensitivity and selectivity.
Quinazoline-based fluorescent probes are typically designed with two key components: a pharmacophore moiety for target recognition and a fluorophore group for visualization. This modular design allows for the creation of highly specific probes for various biological macromolecules. For instance, researchers have successfully developed quinazoline-based small-molecule fluorescent probes for α1-Adrenergic Receptors (α1-ARs), which are G protein-coupled receptors involved in physiological responses within the sympathetic nervous system. These probes have demonstrated nanomolar affinities for α1-AR subtypes and have been effectively used for subcellular localization imaging.
Furthermore, by modifying the quinazolinone structure, scientists have created probes that can target specific organelles within a cell. Certain derivatives have been shown to selectively accumulate in mitochondria or lysosomes, enabling the study of these organelles' functions and changes in their microenvironment, such as viscosity. This capability is crucial for advancing the understanding of cellular health and disease diagnostics.
Table 1: Applications of Quinazoline-Based Chemical Probes
| Probe Type | Target | Application |
|---|---|---|
| Quinazoline-Fluorophore Conjugate | α1-Adrenergic Receptors (α1-ARs) | Subcellular localization and imaging of essential G protein-coupled receptors. |
| Viscosity-Sensitive Quinazolinone | Lysosomes | Monitoring changes in lysosomal viscosity within living cells. |
| Organelle-Targeting Quinazolinone | Mitochondria | Fluorescent labeling and tracking of mitochondria for functional studies. |
Utilization in the Synthesis of Complex Molecular Architectures (e.g., Agrochemicals)
The quinazoline framework is considered a valuable intermediate and an interesting building block for the synthesis of more complex molecules with a wide range of applications, including agrochemicals. Its stable heterocyclic structure can be chemically modified at several positions to generate diverse libraries of compounds.
An important application in this area is the development of antiviral agents for agriculture. Plant viral diseases, such as the one caused by the Tobacco Mosaic Virus (TMV), can lead to significant crop losses. Research has shown that 4(3H)-quinazolinone derivatives, which share the core structure, possess moderate to good antiviral activity. These compounds are synthesized using the quinazoline scaffold as the starting point, with various functional groups added to enhance their biological efficacy. The development of such compounds represents a critical intersection of organic synthesis and agricultural science, aiming to create effective and targeted solutions for plant protection. The utility of the quinazoline scaffold as a foundational element in drug discovery highlights its importance in constructing novel and potent chemical entities.
Catalytic Applications in Organic Synthesis
While the synthesis of quinazolines and their derivatives frequently employs catalysts, the use of the 2-(benzylamino)quinazoline scaffold as a catalyst itself is not a widely documented area of research. The literature extensively covers methods where organocatalysts or metal-based catalysts are used to construct the quinazoline ring system. For example, salicylic (B10762653) acid has been effectively used as an organocatalyst for the green synthesis of 2-substituted quinazolines from o-aminobenzylamines.
Interestingly, benzylamine (B48309), a precursor for synthesizing this compound, has been shown to function as a nucleophilic catalyst in its own right. It enables the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. This reaction proceeds through conjugate addition, condensation, and elimination steps facilitated by benzylamine. Although this demonstrates the catalytic potential of a structural component of this compound, it does not represent the catalytic activity of the final compound. Current research primarily focuses on the synthesis of quinazolines rather than their application as catalysts.
Emerging Research Directions and Interdisciplinary Studies
The versatility of the this compound scaffold continues to open new avenues of research, pushing into novel therapeutic areas and interdisciplinary fields.
Multi-Target Drug Design: In complex diseases like cancer and neurodegenerative disorders, targeting a single pathway is often insufficient. An emerging trend is the design of hybrid molecules that combine the quinazoline scaffold with other pharmacophores to create dual-target inhibitors. For example, hybrids combining 4-anilinoquinazoline (B1210976) and hydroxamic acid have been developed as potent dual inhibitors of vascular endothelial growth factor (VEGFR) and histone deacetylase (HDAC), offering a multi-pronged approach to cancer therapy.
Neurodegenerative Diseases: The ability of quinazoline derivatives to interact with multiple targets makes them promising candidates for treating complex conditions like Alzheimer's disease. Research is focused on developing multifunctional agents that can inhibit cholinesterases, prevent β-amyloid aggregation, and reduce oxidative stress.
Antiviral Agents for Human Health: Beyond agriculture, quinazoline derivatives are being actively investigated as antiviral agents against human pathogens, including influenza and hepatitis C, showcasing their broad biological potential.
Materials Science: As discussed in the context of chemical probes, the unique photophysical properties of quinazoline derivatives are being explored in materials science for applications in fluorescent labeling and potentially in the development of novel sensors and imaging agents.
Challenges and Opportunities in the Development of Next-Generation this compound Analogues
The development of new drugs and advanced materials based on the this compound scaffold presents both significant challenges and exciting opportunities.
Challenges:
Drug Resistance: A primary obstacle in therapeutic applications, particularly in cancer and infectious diseases, is the development of drug resistance. This necessitates the continuous design of novel analogues that can overcome existing resistance mechanisms.
Synthetic Complexity: While many synthetic routes to quinazolines exist, the creation of complex, multi-functional derivatives can be challenging, requiring multi-step processes and careful optimization to achieve good yields.
Selectivity and Off-Target Effects: Ensuring that new analogues are highly selective for their intended biological target is crucial to minimize off-target effects and potential toxicity.
Opportunities:
Structure-Activity Relationship (SAR) Studies: There is a vast opportunity to explore the SAR of quinazoline derivatives. Systematic modification of substituents at different positions on the quinazoline ring can lead to the discovery of compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.
Green Chemistry: Developing more environmentally friendly and efficient synthetic methods is a key opportunity. Metal-free synthesis, visible-light-catalyzed reactions, and the use of greener solvents can reduce the environmental impact of producing these valuable compounds.
Hybrid Molecules and Polypharmacology: The design of hybrid molecules that act on multiple targets simultaneously is a major opportunity for treating complex diseases that are resistant to single-target therapies.
New Biological Targets: The quinazoline scaffold has the potential to be adapted to inhibit novel biological targets that are currently underexplored, opening up new therapeutic possibilities.
Q & A
Q. What are the common synthetic routes for 2-(Benzylamino)quinazoline derivatives, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : this compound derivatives are synthesized via cyclization reactions involving precursors like 2-aminobenzamides or 2-aminobenzylamine. Key methods include:
- Electrochemical synthesis : Using aluminum/carbon electrodes and acetic acid as an electrolyte under mild conditions (room temperature), which avoids high temperatures and transition metal catalysts .
- Thermal coupling : Reacting 2-aminobenzamides with substituted benzyl chlorides at elevated temperatures (e.g., 100–120°C), though this may lead to side reactions .
- π-Electron-deficient substrates : Treating 2-aminobenzylamine with tetracyanoethylene or dichloroquinones to form quinazoline or benzodiazepine derivatives .
- Yield optimization : Electrochemical methods generally provide higher yields (70–90%) compared to thermal routes (50–70%) due to reduced decomposition .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR spectroscopy : Analyze proton environments (e.g., benzylamino protons at δ 4.5–5.0 ppm) and aromatic quinazoline signals (δ 7.0–8.5 ppm) to confirm substitution patterns .
- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of benzyl groups).
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for quinazoline derivatives like compounds 26 and 28 .
Q. What biological activities have been reported for this compound derivatives, and how can these guide therapeutic development?
- Methodological Answer :
- Anti-inflammatory activity : Derivatives inhibit lipopolysaccharide-induced cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation .
- Anticancer potential : Quinazoline scaffolds target tyrosine kinases (e.g., EGFR) and induce apoptosis in cancer cell lines .
- Design strategies : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) to enhance bioavailability and target specificity .
Advanced Research Questions
Q. How can electrochemical methods be optimized for synthesizing this compound derivatives under mild conditions?
- Methodological Answer :
- Electrode selection : Carbon electrodes minimize side reactions compared to platinum .
- Electrolyte optimization : Acetic acid (0.1 M) improves proton transfer efficiency .
- Current density : Maintain 5–10 mA/cm² to balance reaction rate and by-product formation.
- Scalability : Use flow-cell reactors to enhance mass transfer and reproducibility .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives across different methodologies?
- Methodological Answer :
- Parameter standardization : Systematically compare reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) .
- By-product analysis : Use HPLC-MS to identify impurities (e.g., over-oxidized quinazolinones) and adjust redox conditions .
- Mechanistic studies : Probe intermediates via in-situ FTIR or cyclic voltammetry to identify rate-limiting steps .
Q. How can computational modeling aid in predicting the reactivity of this compound intermediates during synthesis?
- Methodological Answer :
- DFT calculations : Simulate transition states for cyclization steps to predict regioselectivity (e.g., C2 vs. C4 attack) .
- Molecular docking : Screen derivatives for kinase inhibition by analyzing binding affinities to EGFR or VEGFR2 .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Q. What experimental approaches validate proposed reaction mechanisms for the formation of this compound derivatives?
- Methodological Answer :
- Isotopic labeling : Use ¹⁵N-labeled 2-aminobenzamide to track nitrogen incorporation into the quinazoline ring .
- Kinetic profiling : Monitor reaction progress via time-resolved NMR to distinguish concerted vs. stepwise pathways .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in electrochemical routes .
Q. How can researchers design this compound derivatives with enhanced bioactivity using structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent libraries : Synthesize analogs with varied benzyl groups (e.g., halides, methoxy) and test in vitro activity .
- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .
- Crystallographic data : Use protein-ligand co-crystal structures to optimize hydrogen-bonding interactions with target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
